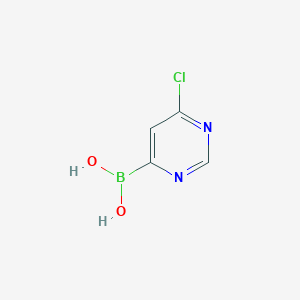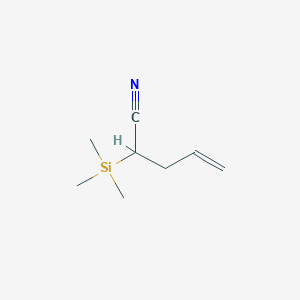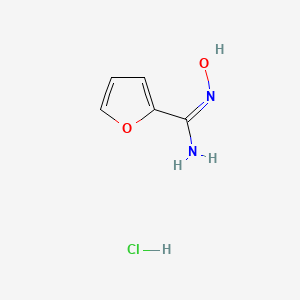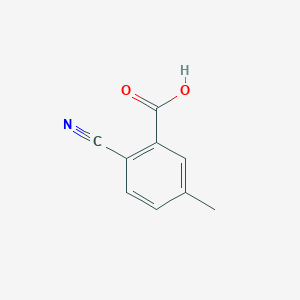
2,7-Dimethyl-1H-purin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-1H-purin-6(7H)-one is a derivative of purine, a heterocyclic aromatic organic compound. Purines are significant in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This compound’s structure includes two methyl groups attached to the purine ring, which may influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1H-purin-6(7H)-one typically involves the alkylation of purine derivatives. One common method is the reaction of purine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale methylation reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the purine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with nucleic acids and proteins.
Medicine: Investigating its potential as a therapeutic agent, particularly in antiviral or anticancer research.
Industry: Potential use in the development of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-1H-purin-6(7H)-one would depend on its specific interactions with biological targets. As a purine derivative, it might interact with enzymes involved in nucleotide metabolism or DNA/RNA synthesis. The methyl groups could influence its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Another methylated purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Similar structure with different biological effects.
Theophylline (1,3-Dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.
Uniqueness
2,7-Dimethyl-1H-purin-6(7H)-one is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity compared to other methylated purines.
Eigenschaften
Molekularformel |
C7H8N4O |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2,7-dimethyl-1H-purin-6-one |
InChI |
InChI=1S/C7H8N4O/c1-4-9-6-5(7(12)10-4)11(2)3-8-6/h3H,1-2H3,(H,9,10,12) |
InChI-Schlüssel |
HODYANVTVAIKNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=O)N1)N(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
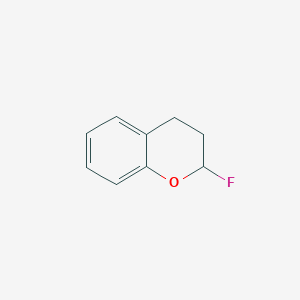

![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)
